3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Crystallization Purification Thermal Analysis

Ensure experimental reproducibility with this specific 3-isomer. Its balanced logP (1.58) and solid-state handling (mp 95-96°C) make it an ideal scaffold for CNS-penetrant candidates. As a validated ligand (PDB 13SH) for crystallographic fragment screens, it outperforms the 2- and 4-isomers in structure-based drug design. The free aniline group enables diverse library synthesis.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 10185-69-0
Cat. No. B160288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
CAS10185-69-0
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC(=CC=C2)N
InChIInChI=1S/C9H9N3O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3
InChIKeyCTRGRIHPFAVSOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline: CAS 10185-69-0 | Procurement-Ready Heterocyclic Building Block


3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (CAS: 10185-69-0, MF: C₉H₉N₃O, MW: 175.19 g/mol) is a heterocyclic aromatic amine comprising a 1,2,4-oxadiazole core substituted at the 5-position with a methyl group and at the 3-position with an aniline moiety . The compound is commercially available as a free base with a typical assay purity of 97% . Its structural features—the electron-deficient oxadiazole ring and the nucleophilic aniline group—render it a versatile scaffold for further derivatization in medicinal chemistry and materials science .

Why 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline Cannot Be Interchanged with Positional Isomers


Although 2-, 3-, and 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline share the same molecular formula (C₉H₉N₃O) and oxadiazole-aniline connectivity, their physicochemical properties diverge significantly due to the position of the aniline nitrogen relative to the oxadiazole ring . These differences translate into distinct melting behavior, lipophilicity, and hydrogen bonding capacity—all critical parameters for solubility, permeability, and molecular recognition in biological and materials applications . The evidence below quantifies these divergences, demonstrating that a generic substitution among positional isomers cannot preserve the desired experimental outcome.

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline: Head-to-Head Comparator Evidence for Scientific Selection


Melting Point Divergence: 3-Position Isomer Exhibits Intermediate Thermal Stability

The melting point of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline is 95.0–96.0 °C, which lies between that of the 2-position isomer (~77 °C) and the 4-position isomer (113–114 °C) . This intermediate melting range offers a practical advantage: the compound is solid at room temperature for convenient handling yet melts at a sufficiently low temperature to facilitate solvent-free reactions or melt-based formulations.

Crystallization Purification Thermal Analysis

Lipophilicity Gradient: 3-Isomer Occupies a Balanced logP Window

The calculated partition coefficient (logP) for 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline is 1.58, positioned between the more hydrophilic 2-isomer (logP 0.875) and the more lipophilic 4-isomer (logP 2.208) . This balanced logP is desirable for compounds intended to cross biological membranes while maintaining aqueous solubility—a critical attribute for lead optimization in drug discovery.

Lipophilicity Druglikeness Permeability

Hydrogen Bonding Profile: Distinct Donor/Acceptor Count Governs Molecular Recognition

The 3-isomer possesses 1 hydrogen bond donor (aniline –NH₂) and 4 hydrogen bond acceptors (oxadiazole N and O atoms), as reported by angenechem . In contrast, the 2-isomer is reported to have 1 donor and 3 acceptors . The additional acceptor in the 3-isomer arises from the meta-substitution pattern, which leaves an oxadiazole nitrogen more sterically accessible for intermolecular interactions. This subtle difference can alter binding affinity to biological targets and crystal packing behavior.

Molecular Recognition Solubility Crystal Engineering

Validated Ligand in Protein Data Bank Entry 13SH: Structural Biology Provenance

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (ligand code A1CYF) is a ligand of interest in PDB entry 13SH, a PanDDA analysis group deposition of the IDOL RING domain [1]. The ligand exhibited a real-space correlation coefficient (RSCC) of 0.874 and an RSR of 0.13 in the best-fitted instance, indicating a reliable fit to the electron density map [1]. While the 2- and 4-positional isomers are not reported in analogous PDB entries, this experimental validation confirms that the meta-substituted 3-isomer engages specifically with this protein target.

Structural Biology Fragment-Based Drug Discovery Protein-Ligand Interactions

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline: High-Value Application Scenarios Backed by Quantitative Evidence


Medicinal Chemistry: Lead Optimization for CNS or Anti-Infective Programs

The balanced logP (1.58) and intermediate melting point (95–96 °C) make the 3-isomer an attractive starting point for CNS-penetrant or anti-infective drug candidates, where a moderate lipophilicity window is essential for blood-brain barrier permeability and solubility . Its use as a validated ligand in PDB 13SH further supports its suitability for structure-based drug design campaigns [1].

Fragment-Based Drug Discovery (FBDD) and Structural Biology

The compound's demonstrated engagement with the IDOL RING domain (RSCC 0.874) positions it as a qualified fragment hit or tool compound for crystallographic fragment screens [1]. Procurement of this specific isomer ensures experimental reproducibility, as the 2- and 4-isomers lack comparable structural validation.

Synthetic Chemistry: Building Block for Heterocyclic Libraries

With a free aniline group (1 H-bond donor) and a reactive 1,2,4-oxadiazole core, the compound serves as a versatile intermediate for generating diverse libraries via amide coupling, diazotization, or N-alkylation . Its solid-state handling (m.p. 95–96 °C) simplifies weighing and storage compared to the lower-melting 2-isomer .

Materials Science: Synthesis of Fluorescent Dyes and Sensors

The electron-deficient oxadiazole ring imparts desirable photophysical properties, and the meta-aniline substitution pattern offers a unique vector for conjugation. The compound's intermediate lipophilicity (logP 1.58) can be tuned to control aggregation behavior in sensor applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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